1-Cyclopropoxy-2-fluoro-3-methylbenzene
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Overview
Description
1-Cyclopropoxy-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol This compound features a benzene ring substituted with a cyclopropoxy group, a fluorine atom, and a methyl group
Preparation Methods
The synthesis of 1-Cyclopropoxy-2-fluoro-3-methylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 2-fluoro-3-methylphenol, the cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Cyclopropoxy-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Scientific Research Applications
1-Cyclopropoxy-2-fluoro-3-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may allow it to act as a ligand for specific receptors, leading to the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group and the fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-Cyclopropoxy-2-fluoro-3-methylbenzene can be compared with other similar compounds such as:
1-Cyclopropoxy-2-fluorobenzene: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-Cyclopropoxy-3-methylbenzene: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
2-Fluoro-3-methylphenol:
The presence of the cyclopropoxy group, fluorine atom, and methyl group in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C10H11FO/c1-7-3-2-4-9(10(7)11)12-8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
CWAYDTWXPAULOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC2)F |
Origin of Product |
United States |
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